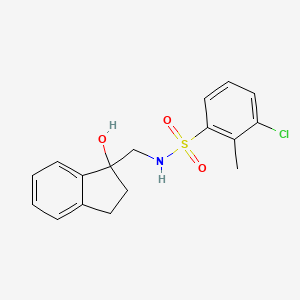

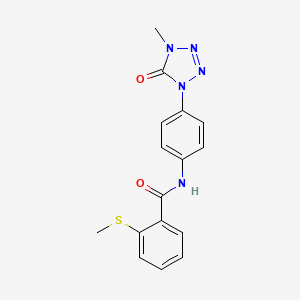

(E)-N-((4-cyclohexylthiazol-2-yl)methyl)-2-phenylethenesulfonamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

(E)-N-((4-cyclohexylthiazol-2-yl)methyl)-2-phenylethenesulfonamide, also known as CXCR4 antagonist, is a chemical compound that has been extensively studied for its potential therapeutic applications. CXCR4 is a chemokine receptor that plays a crucial role in various physiological and pathological processes, including cancer metastasis, HIV infection, and inflammation. The CXCR4 antagonist has been shown to selectively bind to CXCR4 and inhibit its activity, making it a promising target for drug development.

Wissenschaftliche Forschungsanwendungen

COX-2 Inhibition and Anti-inflammatory Potential

The synthesis and evaluation of sulfonamide derivatives, including structures analogous to (E)-N-((4-cyclohexylthiazol-2-yl)methyl)-2-phenylethenesulfonamide, have shown significant potential in inhibiting cyclooxygenase-2 (COX-2), which plays a pivotal role in inflammation and pain. Hashimoto et al. (2002) demonstrated that introducing a fluorine atom into the phenyl ring adjacent to the sulfonamide group can notably increase COX-1/COX-2 selectivity, leading to the development of potent, selective, and orally active COX-2 inhibitors like JTE-522, which has progressed into phase II clinical trials for treating conditions such as rheumatoid arthritis, osteoarthritis, and acute pain (Hashimoto et al., 2002).

Photodynamic Therapy for Cancer Treatment

Compounds with a structure related to (E)-N-((4-cyclohexylthiazol-2-yl)methyl)-2-phenylethenesulfonamide have been explored for their potential in photodynamic therapy (PDT) as photosensitizers. Pişkin et al. (2020) synthesized new zinc phthalocyanine compounds substituted with benzenesulfonamide derivative groups exhibiting high singlet oxygen quantum yields, a crucial factor for the effectiveness of Type II photosensitizers in PDT for cancer treatment. These compounds show promise due to their good fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield, making them candidates for further investigation as Type II photosensitizers in PDT (Pişkin, Canpolat, & Öztürk, 2020).

Antimicrobial and Antitumor Activity

Sulfonamide-derived compounds, including those structurally related to (E)-N-((4-cyclohexylthiazol-2-yl)methyl)-2-phenylethenesulfonamide, have been synthesized and evaluated for their antimicrobial and antitumor activities. Studies by Chohan and Shad (2011) on sulfonamide-derived ligands and their transition metal complexes have shown moderate to significant antibacterial activity against various strains and good antifungal activity. These findings highlight the potential of sulfonamide-based compounds in developing new antimicrobial agents with broad-spectrum activity (Chohan & Shad, 2011).

Wirkmechanismus

Target of Action

The primary target of this compound is the Thrombopoietin (TPO) receptor . The TPO receptor plays a crucial role in the production of platelets, which are essential for blood clotting.

Mode of Action

This compound is a Thrombopoietin (TPO) receptor agonist . It works by binding to the TPO receptor and stimulating it to produce more platelets. This interaction results in an increase in the number of platelets in the blood, which can help prevent bleeding in individuals with low platelet counts.

Pharmacokinetics

Its solubility in dmso suggests that it may be well-absorbed and distributed in the body . These properties can impact the compound’s bioavailability, or the extent and rate at which it reaches its site of action.

Result of Action

The result of the compound’s action is an increase in the number of platelets in the blood. This can help prevent bleeding in individuals with low platelet counts, such as those with chronic liver disease or immune thrombocytopenia .

Eigenschaften

IUPAC Name |

(E)-N-[(4-cyclohexyl-1,3-thiazol-2-yl)methyl]-2-phenylethenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22N2O2S2/c21-24(22,12-11-15-7-3-1-4-8-15)19-13-18-20-17(14-23-18)16-9-5-2-6-10-16/h1,3-4,7-8,11-12,14,16,19H,2,5-6,9-10,13H2/b12-11+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JMPAAJZHEXLIMR-VAWYXSNFSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)C2=CSC(=N2)CNS(=O)(=O)C=CC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CCC(CC1)C2=CSC(=N2)CNS(=O)(=O)/C=C/C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22N2O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

362.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(E)-N-((4-cyclohexylthiazol-2-yl)methyl)-2-phenylethenesulfonamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-Phenoxy-N-[(1-thiophen-3-ylcyclopropyl)methyl]acetamide](/img/structure/B2812451.png)

![2-chloro-N-[2-ethoxy-5-(piperidine-1-sulfonyl)phenyl]acetamide](/img/structure/B2812454.png)

![1-{7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl}-N-[1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl]methanesulfonamide](/img/structure/B2812456.png)

![2-[4-(Tetramethyl-1,3,2-dioxaborolan-2-YL)phenyl]-5,6-dihydro-4H-1,3-oxazine](/img/structure/B2812459.png)

![N'-[2-(benzotriazol-1-yl)acetyl]-4-methoxybenzohydrazide](/img/structure/B2812460.png)

![N,N-Diethyl-2-{[2-(4-methoxyphenyl)-7-methyl-5H-chromeno[2,3-D]pyrimidin-4-YL]sulfanyl}acetamide](/img/structure/B2812462.png)

![2-Chloro-1-[3-(4-methoxyphenyl)-2,5-dihydropyrrol-1-yl]propan-1-one](/img/structure/B2812465.png)

![N-(1,1-dioxidotetrahydro-3-thienyl)-N-methyl-3-[(4-methyl-1-piperidinyl)sulfonyl]benzamide](/img/structure/B2812471.png)